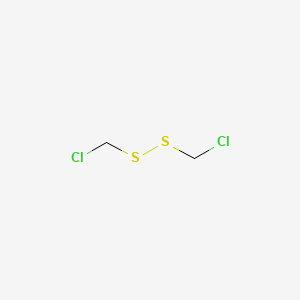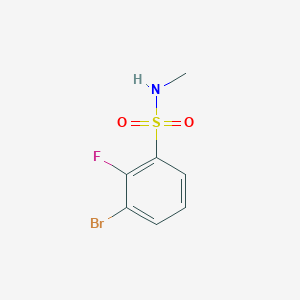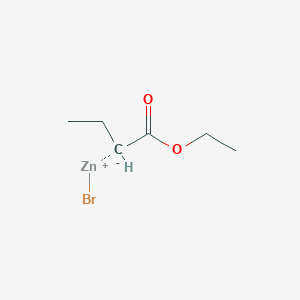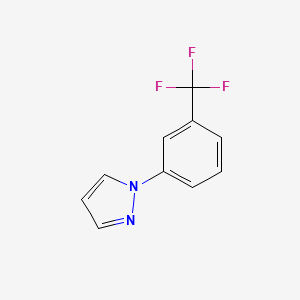
1-(3-(Trifluoromethyl)phenyl)-1H-pyrazole
Overview
Description
“1-(3-(Trifluoromethyl)phenyl)-1H-pyrazole” is a chemical compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains a trifluoromethyl group attached to the phenyl ring . This group consists of a carbon atom bonded to three fluorine atoms and is known for its high electronegativity .
Molecular Structure Analysis
The molecular structure of “1-(3-(Trifluoromethyl)phenyl)-1H-pyrazole” is characterized by the presence of a pyrazole ring and a trifluoromethyl group attached to the phenyl ring . The presence of these groups can significantly influence the compound’s physical and chemical properties .
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Pyrazoles, including 1-[3-(Trifluoromethyl)phenyl]pyrazole, have gained prominence in medicinal chemistry due to their diverse biological activities. Researchers explore their potential as drug candidates for various diseases. Some studies focus on their anti-inflammatory, antitumor, or antimicrobial properties .
Agrochemistry
The agrochemical industry investigates pyrazoles as active ingredients in pesticides and herbicides. These compounds can selectively target pests or weeds, contributing to crop protection and yield enhancement. 1-[3-(Trifluoromethyl)phenyl]pyrazole may play a role in this context .
Coordination Chemistry
Pyrazoles serve as ligands in coordination complexes. Researchers study their ability to form stable complexes with transition metals. These complexes find applications in catalysis, materials science, and bioinorganic chemistry. 1-[3-(Trifluoromethyl)phenyl]pyrazole could be a valuable ligand in such systems .
Organometallic Chemistry
Organometallic compounds containing pyrazole ligands exhibit intriguing reactivity. Researchers explore their use in catalytic reactions, such as C–C bond formation or cross-coupling reactions. 1-[3-(Trifluoromethyl)phenyl]pyrazole might participate in these organometallic processes .
Materials Science
Pyrazoles contribute to the development of functional materials. Researchers investigate their optical, electronic, and magnetic properties. These materials find applications in sensors, light-emitting devices, and molecular switches. 1-[3-(Trifluoromethyl)phenyl]pyrazole could be a building block for such materials .
Synthetic Chemistry
1-[3-(Trifluoromethyl)phenyl]pyrazole serves as a versatile intermediate in synthetic routes. Chemists use it to construct more complex molecules, such as heterocycles or fused ring systems. Its reactivity allows for diverse transformations, making it valuable in organic synthesis .
Mechanism of Action
Target of Action
1-[3-(Trifluoromethyl)phenyl]pyrazole, also known as 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole or 1-(3-(Trifluoromethyl)phenyl)-1H-pyrazole, is a member of the pyrazole family . Pyrazoles are known to exhibit a wide range of biological properties and are found in various therapeutic agents . .
Mode of Action
Phenylpyrazole insecticides, a class to which 1-[3-(Trifluoromethyl)phenyl]pyrazole may belong, function by blocking glutamate-activated chloride channels in insects . This action disrupts the normal functioning of the nervous system in insects, leading to their death . .
Biochemical Pathways
Pyrazoles, including 1-[3-(Trifluoromethyl)phenyl]pyrazole, are known to interact with various biochemical pathways due to their broad range of pharmacological properties . They are designated as anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant antiviral agents as well as inhibitors of protein glycation . .
properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-4-9(7-8)15-6-2-5-14-15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYVWLRVIUZBQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(trifluoromethyl)phenyl)-1H-pyrazole | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate](/img/structure/B6305695.png)
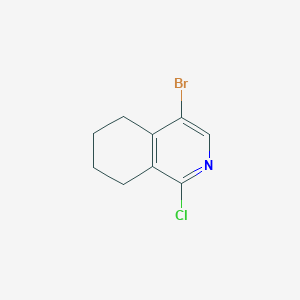

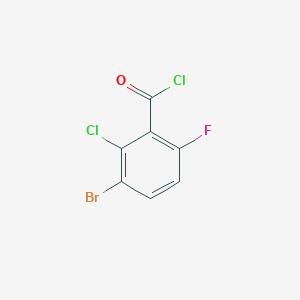
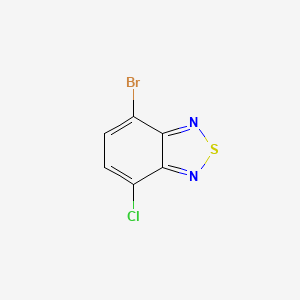
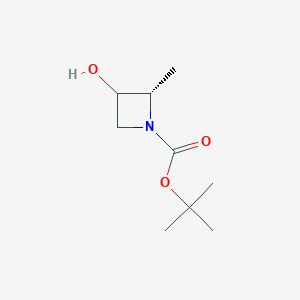
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6305746.png)
![Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate](/img/structure/B6305753.png)
